3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one
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Overview
Description
3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring substituted with a bromine atom, an azetidine ring, and a pyrrolidinone moiety. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the bromination of pyrazole to obtain 4-bromo-1H-pyrazole . This intermediate can then be reacted with azetidine derivatives under specific conditions to form the azetidinyl-pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential inhibitor of specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine and pyrrolidinone moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar pyrazole structure but without the azetidine and pyrrolidinone moieties.
4-Bromo-1-methyl-1H-pyrazole: Similar to the target compound but lacks the azetidine and pyrrolidinone groups.
3-Bromo-1-methyl-1H-pyrazole: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of the azetidine ring, in particular, distinguishes it from simpler pyrazole derivatives and may contribute to its unique properties and applications .
Properties
Molecular Formula |
C12H17BrN4O |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H17BrN4O/c1-15-3-2-11(12(15)18)16-5-9(6-16)7-17-8-10(13)4-14-17/h4,8-9,11H,2-3,5-7H2,1H3 |
InChI Key |
QMQYJCYFVDBXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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